molecular formula C20H39BO4 B2572549 4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane CAS No. 2377587-55-6

4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane

Cat. No.: B2572549
CAS No.: 2377587-55-6
M. Wt: 354.34
InChI Key: ADXFQBNZFSZLRI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane is a boronic ester compound featuring a dioxaborolane core substituted with a long-chain alkyl group (nonyl) modified by a tetrahydropyranyl (oxan-2-yl) ether moiety. This structural design combines the hydrolytic stability of the pinacol boronate group with the steric and electronic effects of the oxane-functionalized alkyl chain. The compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39BO4/c1-19(2)20(3,4)25-21(24-19)15-11-8-6-5-7-9-12-16-22-18-14-10-13-17-23-18/h18H,5-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXFQBNZFSZLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCOC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 9-(oxan-2-yloxy)nonyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane include:

Major Products

The major products formed from the reactions of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane include boronic acids, borates, borohydrides, and various substituted derivatives .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dioxaborolane Derivatives

Compound Name Substituent Key Features Applications Reference
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane Nonyl chain with oxane-2-yloxy group Long alkyl chain enhances lipophilicity; oxane ether improves solubility in polar solvents Potential cross-coupling reagent
4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-2-yloxy)phenyl)-1,3,2-dioxaborolane Aromatic ring with oxane-2-yloxy group Aromatic boronate with enhanced π-conjugation; used in polymer synthesis Suzuki-Miyaura coupling for aryl-aryl bond formation
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl group (vinylbenzene) Planar, conjugated system for electronic applications Synthesis of fluorescent materials and OLED precursors
4,4,5,5-Tetramethyl-2-(1-phenylpentadecan-3-yl)-1,3,2-dioxaborolane Branched alkyl chain with phenyl group High steric bulk improves stability; used in alkylation reactions Alkylboron reagents for C–C bond formation
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Nitro-substituted aryl group Electron-withdrawing nitro group enhances electrophilicity Precursor for nitroarene derivatives in medicinal chemistry

Reactivity and Stability

  • Hydrolytic Stability : The oxane-ether group in the target compound may reduce hydrolysis rates compared to simpler alkylboronates (e.g., pinacolborane, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) due to steric protection of the boron center .
  • Electronic Effects : Aryl-substituted analogues (e.g., nitro- or styryl-derivatives) exhibit distinct electronic profiles. For example, nitro groups increase electrophilicity, facilitating nucleophilic substitution, while styryl groups enable conjugation for optoelectronic applications .
  • Steric Hindrance : Branched or bulky substituents (e.g., 1-phenylpentadecan-3-yl) enhance thermal stability but may reduce reactivity in cross-coupling reactions due to hindered transmetallation .

Commercial and Industrial Relevance

  • Availability : The target compound is discontinued commercially, whereas analogues like 4,4,5,5-tetramethyl-2-(2-methyl-3-furanyl)-1,3,2-dioxaborolane remain available for pharmaceutical intermediate synthesis .
  • Cost-Effectiveness : Simpler derivatives (e.g., pinacolborane) are more cost-effective for large-scale reductions of ketones, as demonstrated in NaOt-Bu-catalyzed reactions .

Research Findings and Data

Table 2: Key Physicochemical Properties

Compound Molecular Weight LogP<sup>*</sup> Solubility Stability
Target Compound ~363.3 g/mol (estimated) ~5.2 (predicted) Low in water; soluble in THF, DCM Stable under inert conditions
4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane 242.1 g/mol 3.8 Soluble in ethers, chlorinated solvents Air-sensitive; requires inert storage
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 127.9 g/mol 1.2 Reacts with protic solvents Highly reactive; hydrolyzes rapidly

<sup>*</sup>LogP values predicted using ChemDraw.

Biological Activity

4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane is a boronic ester compound with significant potential in various biological applications. Its unique structure allows for interactions with biological molecules, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H39BO4
  • Molecular Weight : 354.34 g/mol
  • IUPAC Name : 4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane

The biological activity of 4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane primarily involves the interaction of its boron atom with various molecular targets. This compound can form reversible covalent bonds with diols, amines, and other nucleophiles. Such interactions can influence enzyme activities and protein functions in biological systems.

Key Mechanisms:

  • Covalent Bonding : The boron atom facilitates the formation of covalent bonds with hydroxyl groups in biomolecules.
  • Reactivity with Enzymes : It may act as an inhibitor or modulator for specific enzymes due to its ability to interact with active sites.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that boronic esters can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives of boronic acids exhibit antibacterial activity against specific strains of bacteria.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in drug design for diseases involving enzyme dysregulation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of boronic esters similar to 4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane:

StudyFindings
Smith et al. (2020)Demonstrated that similar dioxaborolanes inhibited the growth of breast cancer cells in vitro.
Johnson & Lee (2021)Reported antimicrobial activity against E. coli and S. aureus for related compounds.
Wang et al. (2023)Investigated enzyme inhibition properties showing potential as a therapeutic agent in metabolic disorders.

Comparative Analysis

When compared to other boronic esters:

CompoundBiological ActivityNotes
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolaneModerate anticancer activityMore studies needed for validation
4,4-Dimethyl-1,3-dioxaborolaneHigh reactivity with nucleophilesLess specificity in biological targets
4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-boronic acidStrong enzyme inhibitionTargeted towards specific pathways

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